![molecular formula C20H23N5O3S B2609973 4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide CAS No. 2097931-49-0](/img/structure/B2609973.png)
4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
- Anticancer Properties : Compounds derived from pyrazoloquinazolinones and related structures have been investigated for their cytotoxic activities against various cancer cell lines. A study demonstrated that carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic effects, with some compounds showing IC(50) values less than 10 nM against murine and human leukemia cell lines (Deady et al., 2003).
- Antimicrobial Effects : Research into quinazolinone derivatives has revealed their significant antimicrobial properties. For instance, new derivatives synthesized through microwave-assisted synthesis displayed excellent to moderate activities against bacterial compared to fungal strains (Sojitra et al., 2016). Another study found that pyrazoline and pyrazole derivatives bearing a benzenesulfonamide moiety showed promising antibacterial and antifungal activities (Hassan, 2013).
- Antiviral Activities : Quinazolin-4(3H)-ones have also been assessed for their antiviral capabilities against respiratory and biodefense viruses. Novel derivatives were synthesized and showed inhibition against various viruses, including influenza A and severe acute respiratory syndrome corona, highlighting their potential as antiviral agents (Selvam et al., 2007).
Mechanism of Action
Target of Action
Quinazoline derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They are known to interact with various biological targets, contributing to their diverse physiological significance and pharmacological utility .
Mode of Action
Quinazoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The exact interaction of this compound with its targets would need further investigation.
Biochemical Pathways
Quinazoline derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities
Pharmacokinetics
Quinazoline derivatives are known for their stability and lipophilicity, which can aid in their penetration through the blood-brain barrier . This makes them suitable for targeting different central nervous system diseases . The specific ADME properties of this compound would need further investigation.
Result of Action
Quinazoline derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic activities
Action Environment
The stability of quinazoline derivatives and their ability to penetrate the blood-brain barrier suggest that they may be influenced by factors such as ph and the presence of other molecules
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-13-10-19-21-12-15-11-16(6-9-18(15)25(19)23-13)22-20(26)14-4-7-17(8-5-14)29(27,28)24(2)3/h4-5,7-8,10,12,16H,6,9,11H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAFGJOHIULHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CC(CC3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2609890.png)
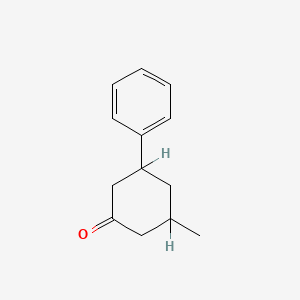
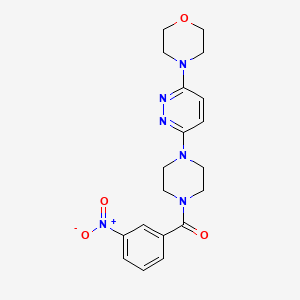
![N-(3,4-difluorophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2609893.png)
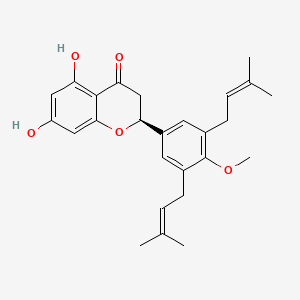
![(E)-4-(Dimethylamino)-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]but-2-enamide](/img/structure/B2609895.png)

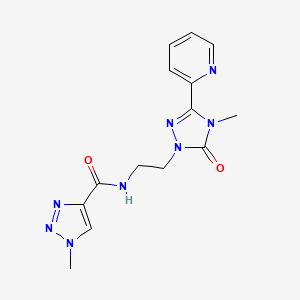
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2609902.png)
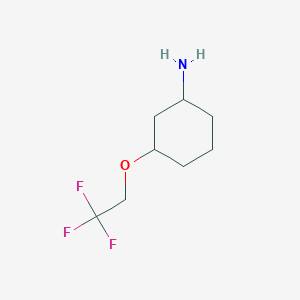
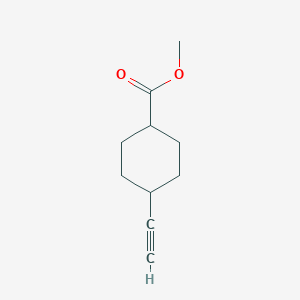
![(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid](/img/structure/B2609908.png)
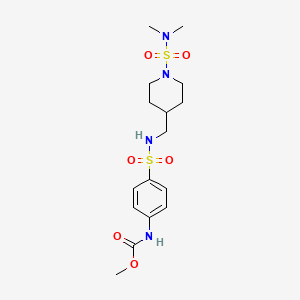
![4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2609910.png)
